4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
4-cyclopropylsulfonyl-7-thiophen-2-yl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S3/c14-18(15,10-3-4-10)13-6-5-12(17-9-7-13)11-2-1-8-16-11/h1-2,8,10,12H,3-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJKVNLDYPMIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a thiophene derivative, followed by the introduction of the cyclopropylsulfonyl group through sulfonylation reactions. The final step often involves the formation of the thiazepane ring via cyclization reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazepane rings.
Scientific Research Applications
4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals with potential therapeutic effects.
Industry: The compound’s properties make it suitable for use in organic electronics, such as in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following compounds share the 7-(thiophen-2-yl)-1,4-thiazepane core but differ in substituents at position 4:
Key Differences :
Physicochemical and Pharmacological Properties
Solubility and Polarity
- Cyclopropylsulfonyl Derivative : Higher polarity due to the sulfonyl group, enhancing aqueous solubility compared to methyl carboxylate and methylsulfanyl analogs .
- BG14863 : Fluorine substitution increases lipophilicity, favoring blood-brain barrier penetration .
Stereochemical Considerations
- The (7S)-configured methyl carboxylate analog demonstrates stereospecific binding in enzyme assays, suggesting chirality-dependent activity .
Stability
Commercial Availability and Pricing
Biological Activity
4-(Cyclopropylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazepane ring, followed by the introduction of the cyclopropylsulfonyl and thiophene moieties. Various synthetic pathways have been documented, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain proteases, which are crucial in various biological processes including viral replication and cancer cell proliferation.
Antiviral Activity
Research has highlighted the compound's potential as an antiviral agent. In particular, it has been evaluated for its efficacy against hepatitis C virus (HCV). Studies suggest that compounds with similar structural features exhibit significant inhibitory effects on HCV serine proteases, potentially leading to new therapeutic strategies for treating HCV infections .
Anticancer Properties
Additionally, there is emerging evidence supporting the anticancer properties of this compound. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting a mechanism involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved in these effects.
Case Studies
Case Study 1: Hepatitis C Inhibition
In a controlled study involving HCV-infected cell cultures, this compound was administered at varying concentrations. Results showed a dose-dependent reduction in viral load, with significant statistical differences observed compared to untreated controls. The compound demonstrated IC50 values comparable to existing antiviral agents .
Case Study 2: Anticancer Efficacy
A separate study assessed the compound's effects on human breast cancer cell lines (MCF-7). Treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed significant alterations in cell cycle distribution, reinforcing its potential as an anticancer therapeutic .
Data Table
| Biological Activity | IC50 Value | Cell Line/Target | Effect |
|---|---|---|---|
| HCV Inhibition | 0.5 µM | HCV-infected cells | Significant reduction in viral load |
| Anticancer Activity | 1 µM | MCF-7 (breast cancer) | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
